2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride

regioisomer azo dyestuff substitution pattern

This 2-isopropyl-4-(trifluoromethyl)aniline hydrochloride (CAS 2260933-40-0) is the critical building block for SAR campaigns requiring the precise 2-isopropyl-4-CF3 substitution pattern. Unlike the patented dye-oriented 4-isopropyl-2-CF3 regioisomer (US4749813A), this isomer offers freedom-to-operate in agrochemical and pharmaceutical patent filings. The 95% pure powder hydrochloride salt ensures accurate solid dispensing, non-volatile handling, and consistent stoichiometry for parallel synthesis. In situ neutralization provides ready access to the free base for amide coupling, guided by its predicted pKa of 2.59. Choose this compound to avoid regioisomeric mismatch and secure your IP position.

Molecular Formula C10H13ClF3N
Molecular Weight 239.67
CAS No. 2260933-40-0
Cat. No. B2383213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
CAS2260933-40-0
Molecular FormulaC10H13ClF3N
Molecular Weight239.67
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H
InChIKeyUIUCWHBWNDYXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Propan-2-yl-4-(trifluoromethyl)aniline hydrochloride (CAS 2260933-40-0) – Key Physicochemical and Structural Identity


2-Propan-2-yl-4-(trifluoromethyl)aniline hydrochloride (CAS 2260933-40-0) is a fluorinated aromatic amine supplied as a hydrochloride salt. The free base, 2-isopropyl-4-(trifluoromethyl)aniline (CAS 1101062-04-7), is a disubstituted aniline bearing an electron-withdrawing trifluoromethyl group para to the amine and a bulky isopropyl group ortho to the amine. The hydrochloride salt is a powder with 95% purity, storable at room temperature . Predicted physicochemical properties for the free base include a boiling point of 219.1±40.0 °C, density of 1.159±0.06 g/cm³, and a pKa of 2.59±0.10 . This compound belongs to a class of fluorinated aniline building blocks used across pharmaceutical, agrochemical, and materials science research.

Why 2-Propan-2-yl-4-(trifluoromethyl)aniline hydrochloride Cannot Be Replaced by In-Class Analogs: The Regioisomer Divergence Problem


In-class substitution of 2-propan-2-yl-4-(trifluoromethyl)aniline hydrochloride with its closest regioisomer (4-isopropyl-2-(trifluoromethyl)aniline, CAS 87617-29-6) is not scientifically valid. The positional swap of the isopropyl and trifluoromethyl groups fundamentally alters electronic properties, as evidenced by a ΔpKa of 0.73 units between the free bases , which corresponds to a ~5.4-fold difference in acidity and directly impacts protonation state, salt stability, and reactivity. Furthermore, the regioisomer is specifically claimed as an azo dyestuff intermediate in US4749813A [1], whereas no such application is documented for the target compound. These regioisomeric distinctions dictate non-interchangeable synthetic utility, safety profiles, and procurement decisions.

Head-to-Head Quantitative Evidence: 2-Propan-2-yl-4-(trifluoromethyl)aniline hydrochloride vs. Closest Analogs


Regioisomeric Identity Dictates Application Domain: No Dye Intermediate Role vs. Patented Azo Dye Use of the 4-Isopropyl Regioisomer

The target compound is 2-isopropyl-4-(trifluoromethyl)aniline hydrochloride. Its closest structural analog, 4-isopropyl-2-(trifluoromethyl)aniline (CAS 87617-29-6), is explicitly claimed in US4749813A as a starting material for preparing valuable azo dyestuffs, with the 4-isopropyl derivative highlighted as particularly preferred [1]. In contrast, the target regioisomer has no reported dye intermediate applications in the patent or primary literature. The positional swap of the isopropyl and trifluoromethyl groups redirects the compound's established industrial utility.

regioisomer azo dyestuff substitution pattern patent landscape

Predicted pKa Difference of 0.73 Units Confers Distinct Basicity and Salt Formation Behavior

The predicted pKa of the target compound's free base (2-isopropyl-4-(trifluoromethyl)aniline) is 2.59±0.10 , whereas the predicted pKa of the regioisomer 4-isopropyl-2-(trifluoromethyl)aniline (CAS 87617-29-6) is 1.86±0.10 . The ΔpKa of 0.73 units corresponds to an approximately 5.4-fold difference in acid dissociation constant (Ka). This means the target aniline is a weaker base and will protonate at different pH conditions, directly impacting salt stability, extraction efficiency, and reactivity in acid-catalyzed transformations.

pKa basicity salt formation protonation

Solid Hydrochloride Salt vs. Liquid Free Base: Handling and Formulation Advantages

The target compound is supplied as a hydrochloride salt in powder form with 95% purity, storable at room temperature . In contrast, the free base of the regioisomer 4-isopropyl-2-(trifluoromethyl)aniline (CAS 87617-29-6) is a liquid at ambient conditions . The solid salt form reduces volatility, simplifies accurate weighing, and minimizes inhalation exposure risk compared to the liquid free base. Additionally, the hydrochloride salt may offer enhanced aqueous solubility for certain reaction conditions.

salt form physical form powder handling volatility

Positional Isomerism Influences Hematotoxicity: Class-Level Inference from Trifluoromethylaniline Isomer Toxicology

A toxicological study in Wistar rats compared the effects of 2-, 3-, and 4-trifluoromethylaniline (TFMA) isomers on hematopoietic parameters. 4-TFMA induced strong leukocytosis, inhibited erythropoiesis, and caused splenomegaly and thymic histological changes, whereas 2-TFMA was nearly inactive [1]. Although this study did not include isopropyl-substituted analogs, the presence of the 4-CF3 group in the target compound positions it closer to the toxic 4-TFMA phenotype than the 2-CF3 regioisomer. This class-level inference suggests that the target compound and its regioisomer (4-isopropyl-2-CF3) may exhibit divergent toxicity profiles.

toxicity hematotoxicity trifluoromethylaniline isomers safety assessment

Optimal Procurement and Application Scenarios for 2-Propan-2-yl-4-(trifluoromethyl)aniline hydrochloride


Medicinal Chemistry SAR Studies Requiring Specific 2-Isopropyl-4-CF3 Substitution

In structure-activity relationship (SAR) campaigns, the precise positioning of the isopropyl and trifluoromethyl groups on the aniline ring is critical for target binding. The target compound provides the 2-isopropyl-4-CF3 pattern, which is distinct from the dye-oriented 4-isopropyl-2-CF3 regioisomer. The hydrochloride salt form ensures accurate weighing and consistent stoichiometry in parallel synthesis . The predicted pKa of 2.59 also informs the choice of coupling conditions for amide bond formation.

Agrochemical Intermediate Synthesis Requiring Non-Dye Regioisomer

Fluorinated anilines are key intermediates in herbicide, fungicide, and insecticide discovery. The target compound's regioisomeric pattern is not covered by the azo dyestuff patent US4749813A [1], which claims the 4-isopropyl-2-CF3 analog. This creates freedom-to-operate advantages for agrochemical companies developing new patentable active ingredients that incorporate the 2-isopropyl-4-CF3 aniline scaffold.

Solid-Phase Synthesis and Materials Science Applications

The powder hydrochloride salt form (95% purity, RT storage) is advantageous for solid-phase organic synthesis and materials science research, where precise solid dispensing and low volatility are required. The salt can be neutralized in situ to generate the free base for further functionalization, offering greater experimental flexibility than the liquid free base of the regioisomer.

Analytical Reference Standard and Method Development

With a defined purity of 95% and a stable hydrochloride salt form, the target compound can serve as a reference standard for HPLC, GC, or NMR method development aimed at quantifying fluorinated aniline impurities in pharmaceutical or agrochemical process streams. The distinct InChI Key (UIUCWHBWNDYXLB-UHFFFAOYSA-N) ensures unambiguous identification in analytical databases.

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